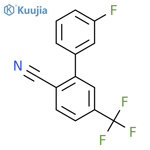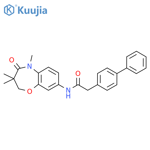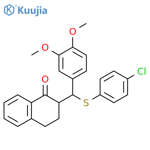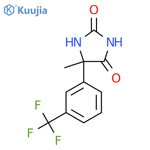Chlorierte Biphenyle
Chlorinated biphenyls (CBs) are a group of organic compounds consisting of two benzene rings linked by a shared oxygen atom and substituted with one or more chlorine atoms. Due to their stable chemical nature, CBs have been widely used in various industries such as electrical equipment, lubricants, and flame retardants. However, they were largely banned due to severe environmental pollution and health risks. Polychlorinated biphenyls (PCBs) are a subset of CBs with at least one chlorine atom per molecule; the most common form contains 10-12 chlorine atoms.
These compounds have been found to be persistent in the environment, leading to bioaccumulation in organisms and subsequent long-term effects. They can cause various health issues including liver damage, immune system suppression, endocrine disruption, and increased cancer risk. The detection of PCBs requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Proper disposal methods include incineration or secure landfilling to minimize environmental impact.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established strict guidelines for managing and eliminating these hazardous substances, emphasizing their safe handling and disposal.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
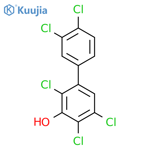 |
2,3',4,4',5-Pentachloro-3-biphenylol | 170946-11-9 | C12H5OCl5 |
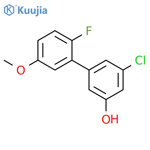 |
[1,1'-Biphenyl]-3-ol, 5-chloro-2'-fluoro-5'-methoxy- | 1261982-98-2 | C13H10ClFO2 |
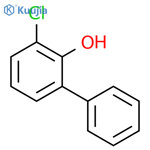 |
[1,1'-Biphenyl]-2-ol,3-chloro- | 85-97-2 | C12H9ClO |
 |
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine | 667912-04-1 | C17H19ClN2O2S |
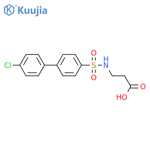 |
3-(4'-Chloro-1,1'-biphenyl-4-ylsulfonamido)propanoic Acid | 885269-40-9 | C15H14NO4SCl |
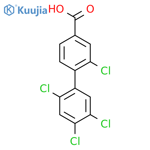 |
2,2',4',5'-Tetrachlorobiphenyl-4-carboxylic acid | 1261437-93-7 | C13H6Cl4O2 |
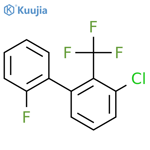 |
3-Chloro-2'-fluoro-2-(trifluoromethyl)biphenyl | 1214367-77-7 | C13H7ClF4 |
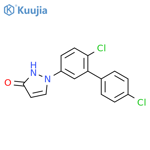 |
1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one | 2138424-49-2 | C15H10Cl2N2O |
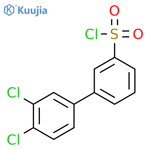 |
3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | 731779-90-1 | C12H7Cl3O2S |
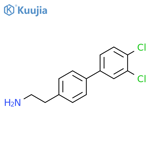 |
[1,1'-Biphenyl]-4-ethanamine, 3',4'-dichloro- | 910411-69-7 | C14H13Cl2N |
Verwandte Literatur
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Empfohlene Lieferanten
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte

